molecular formula C14H17N3OS B5880671 N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide

N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide

Cat. No. B5880671
M. Wt: 275.37 g/mol
InChI Key: UEULPQSWNYNREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide, also known as MBP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBP belongs to the class of benzothiazole compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. In

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of protein kinase activity. Protein kinases are enzymes that play a crucial role in cell signaling and are often overexpressed in cancer cells. By inhibiting protein kinase activity, N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for the metastasis of cancer. In addition, N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide in lab experiments is its potent antitumor activity, which allows for the evaluation of its effectiveness in various cancer models. N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide. One area of interest is the development of new formulations of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide that improve its solubility and bioavailability. Another area of interest is the evaluation of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide in combination with other anticancer agents, which may enhance its therapeutic effects. Additionally, the identification of the specific protein kinases targeted by N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide could provide insights into its mechanism of action and lead to the development of more targeted therapies for cancer.

Synthesis Methods

The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide involves the reaction of 2-methyl-1,3-benzothiazole-6-carboxylic acid with piperidine and thionyl chloride. The resulting compound is then treated with N-methylmorpholine to obtain N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide. The yield of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide can be improved by optimizing the reaction conditions and using high-quality reagents.

Scientific Research Applications

N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-15-12-6-5-11(9-13(12)19-10)16-14(18)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEULPQSWNYNREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide

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